1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride
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Overview
Description
1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H11BrClFN2. It is a derivative of ethane-1,2-diamine, substituted with bromine and fluorine atoms on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 5-bromo-2-fluoroaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine: A closely related compound without the hydrochloride group.
1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine instead of fluorine.
1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine: Contains a methyl group instead of fluorine.
Uniqueness
1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The hydrochloride group enhances its solubility in water, making it more suitable for certain applications.
Properties
Molecular Formula |
C8H11BrClFN2 |
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Molecular Weight |
269.54 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H10BrFN2.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3,8H,4,11-12H2;1H |
InChI Key |
FKMUJNFVOPZNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)F.Cl |
Origin of Product |
United States |
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